5-[(2-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Description
5-[(2-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with an aminomethyl group at position 2 and a (2-ethylphenoxy)methyl moiety at position 3. This compound belongs to a class of heterocyclic molecules known for their broad-spectrum biological activities, including antifungal, anticonvulsant, and hypoglycemic properties . The thiadiazole core is planar (mean deviation: 0.0042 Å in related structures), which enhances its ability to interact with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
5-[(2-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-8-5-3-4-6-9(8)15-7-10-13-14-11(12)16-10/h3-6H,2,7H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJYBYXAGIBUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-ethylphenol with chloromethyl methyl ether to form 2-ethylphenoxymethyl chloride. This intermediate is then reacted with thiosemicarbazide under basic conditions to yield the desired thiadiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The ethylphenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
Potential Biological Activities
The biological activity of 5-[(2-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is largely attributed to its thiadiazole moiety. Compounds in this class have demonstrated antimicrobial properties by interfering with bacterial cell wall synthesis and inhibiting essential enzymes. Research suggests that derivatives containing the thiadiazole ring exhibit various biological activities due to their ability to interact with biological macromolecules, including proteins and nucleic acids. Molecular docking studies have shown that this compound can bind effectively to enzymes such as carbonic anhydrases and acetylcholinesterases, indicating its potential as an enzyme inhibitor. Such interactions may lead to synergistic effects when combined with other active compounds.
Related Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Amino-1,3,4-thiadiazole | Basic thiadiazole structure | Lacks substituents at the 5-position |
| 5-Methyl-1,3,4-thiadiazol-2-amine | Methyl group at the 5-position | Different substituent impacting lipophilicity |
| 5-Ethyl-1,3,4-thiadiazol-2-thiol | Thiol group at the 2-position | Different functional group affecting reactivity |
Mechanism of Action
The mechanism of action of 5-[(2-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function. The exact pathways and molecular targets can vary depending on the specific application and organism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and structural properties of 5-[(2-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine can be contextualized by comparing it to structurally related thiadiazole derivatives (Table 1). Key differences arise from substituent variations, which influence potency, selectivity, and applications.
Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives
Structural and Electronic Differences
- Substituent Position and Size: The 2-ethylphenoxymethyl group in the target compound introduces steric bulk and electron-donating effects compared to smaller substituents like methoxy or methyl groups in analogs (e.g., 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine) . This may enhance membrane permeability or target binding.
- Planarity : The thiadiazole ring’s planarity (mean deviation < 0.005 Å) is conserved across derivatives, facilitating π-π stacking interactions in biological systems .
- Electrophilic Centers : Compounds with halogenated aryl groups (e.g., 4c in ) exhibit higher electrophilicity, correlating with anticonvulsant efficacy via modulation of ion channels.
Biological Activity
5-[(2-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This compound has garnered attention in recent years for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiadiazole ring with an ethylphenoxy group that enhances its chemical reactivity and biological activity. The presence of sulfur and nitrogen in the ring structure contributes to its pharmacological properties.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed that this compound may inhibit certain enzymes or proteins involved in critical cellular processes. For instance, it might interfere with microbial cell wall synthesis or protein function, leading to antimicrobial effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound:
- Antibacterial Effects : Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In a study utilizing serial dilution methods, compounds derived from the thiadiazole framework demonstrated potent inhibition against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also shown efficacy against fungal species such as Candida albicans and Aspergillus niger. In comparative studies, certain derivatives exhibited higher antifungal activity than standard antifungal agents like clotrimazole .
Anticancer Potential
This compound has been explored for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Further research is required to elucidate these mechanisms fully.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds within the thiadiazole class:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | Structure | Moderate antibacterial activity |
| 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine | Structure | Antifungal but less effective than target compound |
The ethylphenoxy substitution in this compound contributes to its superior solubility and enhanced interaction with biological targets compared to other derivatives.
Study on Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of thiadiazole compounds and evaluated their antimicrobial activities. Among these compounds, this compound was highlighted for its potent activity against both bacterial and fungal strains. The study concluded that modifications to the ethylphenoxy group could further enhance efficacy .
Evaluation of Anticancer Properties
Another investigation focused on the anticancer potential of this compound. The study demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines. The results indicated a dose-dependent response with promising implications for future therapeutic applications .
Q & A
Q. What are the common synthetic routes for preparing 5-[(2-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine?
Methodological Answer: Synthesis typically involves multi-step protocols:
Core Formation : React 2-ethylphenol derivatives with a thiosemicarbazide precursor under reflux (ethanol/dichloromethane) to form the thiadiazole ring .
Functionalization : Introduce the [(2-ethylphenoxy)methyl] group via nucleophilic substitution or coupling reactions, often using brominated intermediates in aprotic polar solvents (e.g., DMF) .
Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Key Challenges : Optimizing reaction time and minimizing byproducts (e.g., disulfide formation) require controlled stoichiometry and inert atmospheres .
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural validation employs:
- Single-Crystal XRD : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., N–H···N interactions stabilize crystal packing) .
- Spectroscopy :
- FT-IR : Confirms NH₂ (3200–3400 cm⁻¹) and C–S (650–750 cm⁻¹) groups .
- NMR : Distinguishes aromatic protons (δ 6.5–8.0 ppm) and methylene groups (δ 4.0–5.0 ppm) adjacent to oxygen .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 265.3) .
Q. What biological activities are associated with thiadiazole derivatives like this compound?
Methodological Answer: Thiadiazoles exhibit:
- Antimicrobial Activity : Tested via MIC assays against S. aureus (MIC ~8 µg/mL) and E. coli (MIC ~16 µg/mL) .
- Anticancer Potential : IC₅₀ values of 10–50 µM in MTT assays (e.g., against MCF-7 breast cancer cells) .
- Mechanistic Insights : Inhibition of topoisomerase II or tubulin polymerization, validated via enzyme kinetics and molecular docking .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Ultrasound-Assisted Synthesis : Reduces reaction time by 60% (e.g., 2 hours vs. 5 hours) and improves yield (85% vs. 65%) via cavitation effects .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency compared to ethanol .
- Catalytic Additives : KI (10 mol%) accelerates SN2 reactions in benzylation steps .
Data-Driven Optimization : DOE (Design of Experiments) identifies critical parameters (temperature, solvent ratio) .
Q. How to address discrepancies in biological activity data across studies?
Methodological Answer: Contradictions arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Structural Analogues : Subtle substituent changes (e.g., –CF₃ vs. –CH₃) alter logP and bioavailability .
- Theoretical Alignment : Reconcile data with DFT-predicted electronic properties (e.g., HOMO-LUMO gaps correlate with reactivity) .
Resolution Strategy : Meta-analysis of structure-activity relationships (SAR) across 10+ analogues .
Q. What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulates binding to enzyme active sites (e.g., COX-2, ∆G = −9.2 kcal/mol) .
- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Relate Hammett constants (σ) to IC₅₀ values for anticancer activity .
Validation : Cross-check with experimental IC₅₀ and crystallographic data .
Q. How to design experiments for analyzing metabolic stability?
Methodological Answer:
Q. What strategies resolve ambiguities in spectral data interpretation?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
